4-(二甲氨基甲基)-6-氟-2-甲氧基苯酚

描述

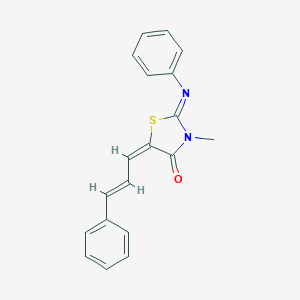

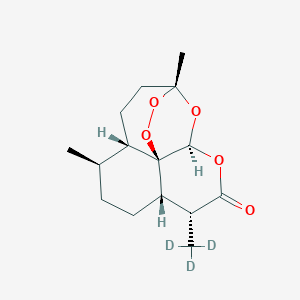

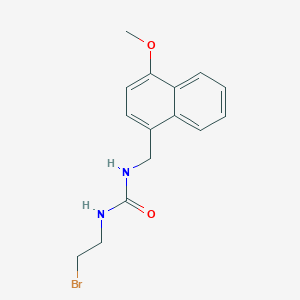

4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol, also known as 4-DMFMP, is a widely used compound in scientific research. It is a colorless liquid with a pungent odor and it is soluble in water and alcohol. It has been extensively studied due to its ability to act as an aromatic amine and as an inhibitor of certain enzymes.

科学研究应用

Cancer Biology

Antitumor Effects in Oral Cancer: This compound has shown promising results in targeting the tNOX-SIRT1 axis and inducing apoptosis in oral cancer cells. It has been found to exert greater antitumor effects than its parent compound, heliomycin, by inhibiting the activity of tumor-associated NADH oxidase (tNOX) and SIRT1 deacetylase activity .

Biochemistry

Inhibition of Tumor-Associated Enzymes: In biochemical studies, the compound has been used to conduct cellular thermal shift assays and molecular docking simulations to validate the intracellular targets in p53-functional SAS and p53-mutated HSC-3 oral cancer cells .

Chemical Engineering

Epoxy Resin Chemistry: While not directly related to the exact compound , its structural analogs, such as 2,4,6-Tris(dimethylaminomethyl)phenol, are widely used as catalysts for epoxy resin chemistry, suggesting potential applications in coatings, adhesives, and composites .

Pharmaceutical Research

Drug Development: The water-soluble derivative of heliomycin, which shares a similar functional group with the compound , has been studied for its superior antitumor value and potential in drug development for cancer treatment .

Environmental Science

Safety and Toxicity Studies: Safety data sheets for related compounds indicate the importance of understanding the environmental impact and handling precautions, which are crucial for any chemical’s application in environmental science .

Materials Science

Anion Exchange Membranes: Derivatives of the compound have been used in the synthesis of water-soluble metal phthalocyanines and in the preparation of phenolate anion-based branched/cross-linked anion exchange membranes (AEMs), highlighting its relevance in materials science .

Analytical Chemistry

Catalysis in Organic Transformations: Similar compounds are employed as nucleophilic catalysts for acylation reactions and esterifications, indicating potential analytical applications for the compound in facilitating various organic transformations .

Additional Applications

Antioxidant Properties: Related phenolic compounds are utilized as antioxidants to stabilize lubricant oils, suggesting that “4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol” could be explored for its antioxidant capabilities in industrial applications .

作用机制

Target of Action

The primary targets of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol are tNOX (tumor-associated NADH oxidase or ENOX2) and SIRT1 (Sirtuin 1) . tNOX is a cell surface protein that is overexpressed in cancer cells and plays a role in cancer cell growth. SIRT1 is a protein deacetylase that regulates various cellular processes, including aging, inflammation, energy efficiency, and stress resistance.

Mode of Action

4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol interacts with its targets, leading to significant changes in the cells. The compound binds directly to tNOX, inhibiting its activity and enhancing its ubiquitin-proteasomal protein degradation . This inhibition decreases the oxidation of NADH to NAD+, which in turn diminishes the NAD±dependent SIRT1 deacetylase activity .

Pharmacokinetics

Similar compounds are known to have good bioavailability . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as their impact on bioavailability, need further investigation.

Result of Action

The result of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol’s action is the induction of apoptosis and significant cytotoxicity in cancer cells . By inhibiting tNOX and SIRT1, the compound disrupts cellular processes essential for cancer cell survival and growth.

属性

IUPAC Name |

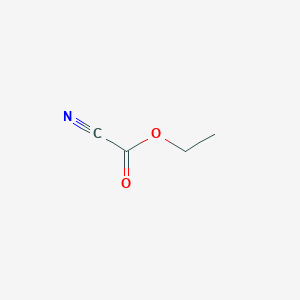

4-[(dimethylamino)methyl]-2-fluoro-6-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO2/c1-12(2)6-7-4-8(11)10(13)9(5-7)14-3/h4-5,13H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTMCGGOLLFMRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC(=C(C(=C1)F)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30547594 | |

| Record name | 4-[(Dimethylamino)methyl]-2-fluoro-6-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol | |

CAS RN |

103905-49-3 | |

| Record name | 4-[(Dimethylamino)methyl]-2-fluoro-6-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate](/img/structure/B23043.png)